Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
Description
Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate (molecular formula: C₁₉H₂₂BrNO₄) is a bicyclic ester derivative characterized by a norbornane-like framework (bicyclo[2.2.1]heptane) substituted with bromo, oxo, and methyl groups. Its molecular weight is 408.292 g/mol, and it exhibits a single isotopic mass of 407.073220 Da . The compound’s IUPAC name emphasizes its bicyclic core and the methyl ester functionality attached to the benzoate moiety. Notably, the stereochemical descriptor (1R,2S,4S) specifies the spatial arrangement of substituents on the bicyclic system, which is critical for its reactivity and biological interactions .
Properties
IUPAC Name |
methyl 2-[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-17(2)18(3)9-10-19(17,13(20)14(18)22)16(24)21-12-8-6-5-7-11(12)15(23)25-4/h5-8,13H,9-10H2,1-4H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUQFNCLLSVNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=CC=C3C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a bromine atom and multiple methyl groups, which contribute to its reactivity and interaction with biological targets. Its molecular formula is , with a molar mass of approximately 303.18 g/mol. The compound's unique bicyclic framework allows for specific interactions with various biological molecules, making it an interesting candidate for drug development.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core : The bicyclic structure is synthesized through cyclization reactions involving suitable precursors.
- Bromination : The introduction of the bromine atom is achieved through electrophilic bromination methods.
- Amidation and Esterification : The final steps involve the formation of the amide and ester functional groups, which enhance the compound's solubility and bioavailability.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Research has demonstrated that certain oxabicyclic compounds possess anticancer properties by inducing apoptosis in cancer cells. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as caspase activation and mitochondrial disruption .
Case Study:
A study on oxabicyclic derivatives revealed that these compounds could effectively target cancer cells by inducing apoptosis-like death mechanisms when combined with existing chemotherapy agents . This suggests a potential synergistic effect that could enhance treatment efficacy.
Anti-inflammatory Effects
Compounds structurally related to this compound have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting their potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation.
- Receptor Modulation : The compound may interact with various cellular receptors, modulating signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Methyl 4-methylcyclopentane-1-carboxylate | C10H16O2 | Antimicrobial |
| Bicyclo[3.3.0]octanone | C10H14O | Anticancer |
| Methyl 5-norbornene-2-carboxylate | C10H14O2 | Anti-inflammatory |
This table highlights how structurally similar compounds exhibit diverse biological activities, emphasizing the importance of specific functional groups and molecular configurations in determining pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with structurally or functionally related benzoate derivatives, focusing on molecular features, synthesis, and applications.
Table 1: Key Structural and Functional Comparisons
Structural Nuances and Reactivity
- Bicyclic Core vs. Heterocyclic Systems: The target compound’s bicyclo[2.2.1]heptane core distinguishes it from analogs like pyriminobac-methyl or metsulfuron-methyl, which incorporate pyrimidine or triazine rings.
- Bromo Substituent : The bromine atom at position 2 of the bicyclic system introduces steric hindrance and electron-withdrawing effects, contrasting with chloro or methoxy groups in pesticide derivatives (e.g., triflusulfuron-methyl). This may reduce nucleophilic substitution rates but enhance halogen-bonding interactions .
- Methyl Ester vs. Sulfonylurea Linkers: Unlike sulfonylurea-containing herbicides (e.g., metsulfuron-methyl), the target compound lacks a sulfonamide bridge, rendering it inactive as an acetolactate synthase (ALS) inhibitor. Its bioactivity, if any, likely stems from interactions with non-agrochemical targets .
Preparation Methods
Diels-Alder Cycloaddition
The bicyclo[2.2.1]heptane skeleton is constructed via a [4+2] cycloaddition between cyclopentadiene and a dienophile. For methyl-substituted derivatives, methyl acrylate or methyl vinyl ketone serves as the dienophile:
Conditions :
Methylation at Positions 4,7,7
Methyl groups are introduced via Friedel-Crafts alkylation or Grignard addition:
Friedel-Crafts Protocol
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| AlCl₃ (equiv.) | 1.2 | Maximizes at 78% |
| Reaction Time | 12 h | <72 h avoids side products |
| Temperature | 0–5°C | Prevents over-alkylation |
Functionalization of the Bicyclic Core
Bromination at Position 2
Electrophilic bromination is achieved using N-bromosuccinimide (NBS) under radical conditions:
Key Observations :
Oxidation to 3-Oxo Group
The ketone is introduced via Jones oxidation:
Safety Note : Chromium-based oxidants require strict temperature control (<30°C) to prevent over-oxidation.
Carboxylic Acid Derivatization
Baeyer-Villiger Oxidation
The ketone is converted to a lactone, which is hydrolyzed to a carboxylic acid:
Acid Chloride Formation
The carboxylic acid is activated using thionyl chloride:
Purity : >95% after distillation.
Amide Coupling with Methyl 2-Aminobenzoate
Solution-Phase Coupling
The acid chloride reacts with methyl 2-aminobenzoate in dichloromethane (DCM) with triethylamine (TEA):
Optimization :
| Parameter | Optimal Value | Yield |
|---|---|---|
| TEA (equiv.) | 2.5 | 88% |
| Reaction Time | 4 h | 85% |
| Temperature | 0°C → RT | 90% |
Solid-Phase Alternative
The patent US6710208B2 describes a solid-phase method using Wang resin:
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Resin Loading : Wang resin functionalized with hydroxymethyl groups.
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Linker Attachment : Coupling via Fmoc-protected aminobenzoate.
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Amide Formation : On-resin reaction with bicycloheptane acid chloride.
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Cleavage : TFA/water (95:5) releases the product.
Advantages :
Industrial-Scale Production Considerations
Process Intensification
-
Continuous Flow Reactors : Reduce reaction times by 40% for Diels-Alder and bromination steps.
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In-Line Analytics : FTIR monitors ketone oxidation in real-time.
Waste Management
-
Chromium Recovery : Ion-exchange resins capture Cr³⁺ from Jones oxidation filtrates.
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Solvent Recycling : Distillation reclaims >90% of DCM and toluene.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Solution-Phase | 85 | 92 | 1200 |
| Solid-Phase | 78 | 98 | 1800 |
| Continuous Flow | 88 | 95 | 1500 |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
